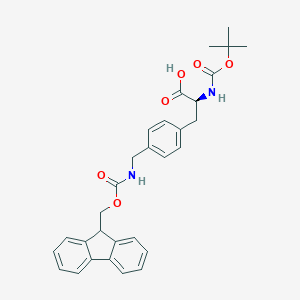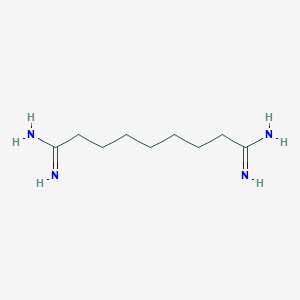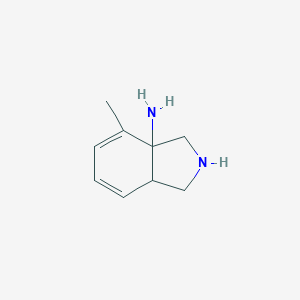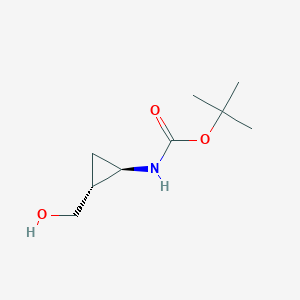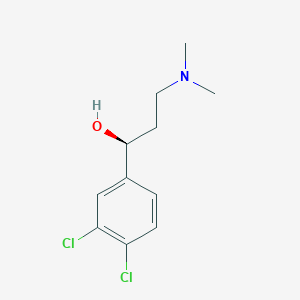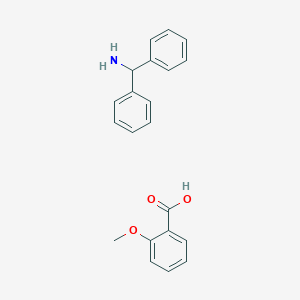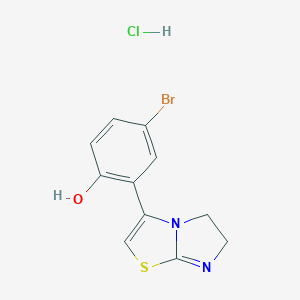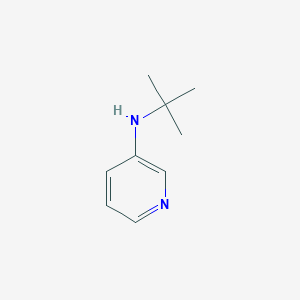
N-tert-butylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butylpyridin-3-amine, also known as TBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TBP is a pyridine derivative that has a tert-butyl group attached to the nitrogen atom. This chemical compound has been extensively studied for its unique properties, including its ability to act as a ligand, a catalyst, and a stabilizer.
Wirkmechanismus
The mechanism of action of N-tert-butylpyridin-3-amine is not fully understood, but it is believed to act as a Lewis base. The tert-butyl group attached to the nitrogen atom increases the basicity of the nitrogen, allowing it to form strong coordination bonds with metal ions. This property makes N-tert-butylpyridin-3-amine an effective ligand in the preparation of metal complexes.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of N-tert-butylpyridin-3-amine. However, studies have shown that N-tert-butylpyridin-3-amine is relatively non-toxic and has low acute toxicity, making it a safe chemical to work with in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-tert-butylpyridin-3-amine is its versatility. N-tert-butylpyridin-3-amine can be used as a ligand, a catalyst, and a stabilizer, making it a valuable tool in various fields of scientific research. Additionally, the synthesis of N-tert-butylpyridin-3-amine is relatively simple and can be scaled up for large-scale production.
One limitation of N-tert-butylpyridin-3-amine is its cost. As with many specialty chemicals, the cost of N-tert-butylpyridin-3-amine can be high, which may limit its use in some applications. Additionally, the mechanism of action of N-tert-butylpyridin-3-amine is not fully understood, which may limit its use in some research areas.
Zukünftige Richtungen
There are numerous future directions for research on N-tert-butylpyridin-3-amine. One area of interest is the use of N-tert-butylpyridin-3-amine as a ligand in the preparation of metal complexes for catalytic applications. Additionally, N-tert-butylpyridin-3-amine could be used as a stabilizer in the synthesis of novel nanoparticles with unique properties. Further research is also needed to fully understand the mechanism of action of N-tert-butylpyridin-3-amine and its potential applications in organic synthesis.
Synthesemethoden
The synthesis of N-tert-butylpyridin-3-amine involves the reaction of 3-aminopyridine with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place under mild conditions and yields a high purity product. The synthesis of N-tert-butylpyridin-3-amine has been optimized to ensure reproducibility and scalability, making it an attractive option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-tert-butylpyridin-3-amine has found numerous applications in scientific research. It has been used as a ligand in the preparation of various metal complexes, which have been studied for their catalytic and magnetic properties. N-tert-butylpyridin-3-amine has also been used as a stabilizer in the synthesis of nanoparticles, where it helps to control the size and shape of the particles. Additionally, N-tert-butylpyridin-3-amine has been studied for its potential use in organic synthesis, where it has been shown to promote various reactions.
Eigenschaften
CAS-Nummer |
163276-85-5 |
|---|---|
Produktname |
N-tert-butylpyridin-3-amine |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
N-tert-butylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7,11H,1-3H3 |
InChI-Schlüssel |
YZGSLXOROFAIBM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=CN=CC=C1 |
Kanonische SMILES |
CC(C)(C)NC1=CN=CC=C1 |
Synonyme |
3-Pyridinamine,N-(1,1-dimethylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



